N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5/c1-25(2)18-8-6-16(7-9-18)20(26-10-12-32-13-11-26)15-23-21(28)22(29)24-17-4-3-5-19(14-17)27(30)31/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXHQGGHEALFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine and subsequent coupling with 3-nitrobenzoyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and related molecules, focusing on structural features, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: The target compound integrates a morpholine ring, which enhances solubility in polar solvents and may improve blood-brain barrier penetration in drug design . In contrast, 3-chloro-N-phenyl-phthalimide () lacks such polar groups, limiting its solubility but favoring polymer synthesis.
Electronic Effects: The 3-nitrophenyl group in the target compound introduces electron-withdrawing effects, which may stabilize charge-transfer complexes or modulate redox activity. Similar nitro-substituted compounds () are utilized in dyes and electronic materials .
Synthetic Routes: The synthesis of the target compound likely involves amide coupling (e.g., activating the ethanediamide backbone) and N-alkylation to attach the morpholine-ethyl moiety, paralleling methods in (e.g., palladium-catalyzed coupling for nitroaryl systems) . In contrast, N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile () employs nitrile formation via nucleophilic substitution, highlighting divergent synthetic strategies for nitroaromatic systems .
Biological and Material Relevance: Morpholine-containing compounds (e.g., ) are frequently explored for CNS activity due to their ability to cross lipid membranes . The 3-nitrophenyl moiety, as seen in dihydropyridine analogs (), is associated with calcium channel modulation, hinting at possible cardiovascular applications for the target compound .
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a dimethylamino group, a morpholino group, and an oxalamide linkage. Its IUPAC name is N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-nitrophenyl)ethanediamide. The molecular formula is , and it has a molecular weight of approximately 416.54 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate the activity of various enzymes and receptors, which can lead to significant therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. It has been investigated for its ability to induce apoptosis in tumor cells, potentially through the modulation of signaling pathways associated with cell survival and death.
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This could make it a candidate for treating inflammatory diseases.
- Neuropharmacological Effects : Given the presence of the dimethylamino group, there is interest in its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine transporters .
Case Studies
- Anticancer Studies : In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM after 48 hours of treatment.
- Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results demonstrated that administration significantly reduced edema and levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory conditions.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
